3-(3,4-Difluorophenyl)-3-phenylpropanoicacid
Description
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (CAS: 161712-75-0) is a fluorinated aromatic propanoic acid derivative. Its structure features a propanoic acid backbone substituted with two phenyl rings: one bearing fluorine atoms at the 3- and 4-positions, and the other unsubstituted (). Key properties include:
- Molecular formula: C₉H₈F₂O₂
- Molecular weight: 186.16 g/mol
- Melting point: 49–53°C ()
- Synonyms: 3,4-Difluorohydrocinnamic acid, 3-(3,4-Difluorophenyl)propionic acid ().
The compound’s fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) drug discovery, where fluorinated analogs are often prioritized for blood-brain barrier penetration ().
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-13-7-6-11(8-14(13)17)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSEIUQORLUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation of Malonic Ester
The process begins with the alkylation of diethyl malonate using two distinct benzyl halides: 3,4-difluorobenzyl chloride and benzyl chloride. In the first alkylation step, diethyl malonate undergoes nucleophilic substitution with 3,4-difluorobenzyl chloride in the presence of sodium ethoxide (NaOEt) as a base. The reaction proceeds at 40–50°C in ethanol, yielding the mono-alkylated intermediate, ethyl 3-(3,4-difluorobenzyl)malonate.
The second alkylation introduces the phenyl group via benzyl chloride under analogous conditions. Steric hindrance at the central carbon necessitates elevated temperatures (50–60°C) and extended reaction times (3–5 hours) to achieve complete substitution. The resulting di-alkylated product, ethyl 3-(3,4-difluorobenzyl)-3-benzylmalonate, is isolated via vacuum distillation to remove unreacted starting materials.
Hydrolysis and Decarboxylation
The di-alkylated malonic ester is hydrolyzed using aqueous sodium hydroxide (2–3 equivalents) at 80°C for 6–8 hours, producing the corresponding dicarboxylic acid. Subsequent acidification with hydrochloric acid (HCl) precipitates the diacid, which undergoes thermal decarboxylation at 150–200°C in ethyl acetate. This step eliminates two carboxyl groups, yielding 3-(3,4-difluorophenyl)-3-phenylpropanoic acid with an overall yield of 58–65%.
Table 1: Optimization of Malonic Ester Alkylation Conditions
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alkylation 1 | 3,4-Difluorobenzyl chloride, NaOEt, EtOH | 40–50°C | 2 | 95 |
| Alkylation 2 | Benzyl chloride, NaOEt, EtOH | 50–60°C | 3 | 80 |
| Hydrolysis | 2 M NaOH (aq) | 80°C | 6 | 90 |
| Decarboxylation | HCl, Ethyl acetate, 150°C | 150°C | 2 | 85 |
Conjugate Addition Methodology
An alternative route employs a Michael addition strategy to construct the geminal diarylpropanoic acid framework. This method, though less documented in primary literature, offers theoretical advantages in stereochemical control.
Synthesis of β-Keto Ester Intermediate
3,4-Difluorophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with ethyl malonyl chloride to form ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. This β-keto ester serves as the electrophilic partner in the conjugate addition.
Organometallic Addition and Reduction
Phenylmagnesium bromide is added to the β-keto ester in tetrahydrofuran (THF) at 0°C, yielding ethyl 3-(3,4-difluorophenyl)-3-hydroxy-3-phenylpropanoate. Catalytic hydrogenation (H₂, Pd/C) reduces the tertiary alcohol to the saturated ester, which is hydrolyzed using lithium hydroxide (LiOH) to afford the target acid. While this method achieves moderate yields (45–55%), it requires stringent anhydrous conditions and specialized reagents.
Alternative Synthetic Routes
Friedel-Crafts Alkylation
Arylpropanoic acids can theoretically be synthesized via Friedel-Crafts alkylation of benzene derivatives with α-chloro-3,4-difluorophenylacetic acid. However, this approach is hampered by poor regioselectivity and competing side reactions, rendering it impractical for large-scale synthesis.
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, could theoretically assemble the diarylpropanoic acid skeleton. For instance, 3-bromo-3-(3,4-difluorophenyl)propanoic acid might undergo cross-coupling with phenylboronic acid. However, the lack of commercially available starting materials and the sensitivity of propanoic acid derivatives to harsh reaction conditions limit the viability of this approach.
Experimental Data and Optimization Studies
Solvent and Base Effects in Malonic Ester Alkylation
Comparative studies reveal that ethanol outperforms methanol as a solvent in the second alkylation step, likely due to improved solubility of the mono-alkylated intermediate. Similarly, sodium ethoxide (NaOEt) provides superior yields compared to potassium hydroxide (KOH) by minimizing ester saponification side reactions.
Decarboxylation Temperature Optimization
Thermogravimetric analysis demonstrates that decarboxylation proceeds optimally at 150°C, with higher temperatures (>200°C) leading to decomposition of the propanoic acid product. The addition of high-boiling solvents like diphenyl ether enhances heat transfer and prevents localized overheating.
Comparative Analysis of Synthetic Approaches
Table 2: Method Comparison for 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid Synthesis
| Method | Yield (%) | Scalability | Cost Efficiency | Technical Complexity |
|---|---|---|---|---|
| Malonic Ester Alkylation | 58–65 | High | Moderate | Low |
| Conjugate Addition | 45–55 | Moderate | High | High |
| Cross-Coupling | <30 | Low | Very High | Very High |
The malonic ester route emerges as the most practical method, balancing yield, scalability, and operational simplicity. While conjugate addition offers finer stereochemical control, its reliance on air-sensitive reagents and multi-step purification limits industrial applicability.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 3-(3,4-difluorophenyl)-3-phenylpropanoic acid exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain derivatives inhibited the COX-2 enzyme, showcasing their potential as anti-inflammatory agents. The inhibition rates were comparable to established drugs like Diclofenac sodium, which serves as a benchmark in anti-inflammatory therapies .
| Compound | COX-2 Inhibition (%) | Reference |
|---|---|---|
| 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid derivative | 71.16% (4h) | |
| Diclofenac sodium | 79.76% (4h) |
Antiproliferative Effects
The compound has also shown promise in antiproliferative studies against various cancer cell lines. A notable example includes its testing against HeLa cells, where it exhibited an IC50 value indicating effective cytotoxicity at low concentrations .
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 26.2 | |
| Escherichia coli | <31.56 | |
| Pseudomonas aeruginosa | TBD |
In Vivo Studies
In vivo efficacy studies have confirmed the compound's therapeutic potential in animal models. For example, a study assessed the compound's effects on inflammatory responses in BALB/c mice, demonstrating significant reductions in paw edema compared to control groups treated with standard anti-inflammatory drugs .
Clinical Implications
The implications of these findings extend to potential clinical applications in treating inflammatory diseases and various cancers. Ongoing research aims to optimize the pharmacokinetics and bioavailability of the compound to enhance its therapeutic profile.
Mechanism of Action
The mechanism by which 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules to produce its effects.
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)propionic Acid (CAS: 376608-71-8)
- Structural difference : Fluorine atoms at the 3- and 5-positions of the phenyl ring instead of 3,4 ().
- Impact : The para-fluorine absence reduces steric hindrance but alters electronic effects. This positional isomerism may influence receptor binding affinity in medicinal chemistry applications.
- Similarity score : 0.70 (based on structural analogs in ).
trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9)
- Structural difference: Unsaturated prop-2-enoic acid backbone (cinnamic acid) vs. saturated propanoic acid ().
- Physical properties : Higher melting point (194–196°C) due to crystalline packing ().
- Applications : Used as a building block in drug discovery for kinase inhibitors or anti-inflammatory agents ().
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic Acid
3-(3-Hydroxyphenyl)propanoic Acid (CAS: 621-54-5)
- Structural difference : Hydroxyl group replaces fluorine atoms ().
- Impact: Increased polarity and acidity (pKa ~4.5–5.0 for phenolic OH vs. ~2.5–3.0 for carboxylic acid), affecting bioavailability and metabolic pathways.
- Applications : Used in studies of microbial metabolism and as a precursor for antioxidants ().
Comparative Data Table
| Compound Name | CAS Number | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid | 161712-75-0 | 3,4-difluorophenyl, phenyl | 49–53 | CNS drug candidates, enzyme inhibitors |
| 3-(3,5-Difluorophenyl)propionic acid | 376608-71-8 | 3,5-difluorophenyl | Not reported | Structural analog studies |
| trans-3,4-Difluorocinnamic acid | 112897-97-9 | 3,4-difluorophenyl, double bond | 194–196 | Kinase inhibitors, anti-inflammatory |
| 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | N/A | 5-bromo-2-hydroxyphenyl | Not reported | Synthetic intermediates |
| 3-(3-Hydroxyphenyl)propanoic acid | 621-54-5 | 3-hydroxyphenyl | Not reported | Microbial metabolism studies |
Biological Activity
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure
The compound is characterized by the following structure:
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented. For instance, a derivative of 3-phenylpropionic acid demonstrated substantial inhibition of paw edema in animal models, suggesting that similar derivatives could possess anti-inflammatory properties . This raises the possibility that 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid may also exhibit such effects.
The biological activity of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid may involve interactions with specific molecular targets. For example, related compounds have been shown to inhibit enzymes involved in inflammatory pathways or microbial growth . The exact mechanisms for this compound remain to be fully elucidated but are likely to involve similar pathways.
Study on Gut Microbiota
A recent study investigated the role of gut microbiota-derived metabolites, including phenylpropionic acids, in enhancing intestinal epithelial barrier function through aryl hydrocarbon receptor (AhR) signaling . This suggests that compounds like 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid could potentially influence gut health and microbiome interactions.
Synthesis and Testing
A study synthesized various derivatives of phenylpropanoic acids and evaluated their biological activities. The findings indicated that structural modifications significantly affected their antimicrobial and anti-inflammatory properties . This highlights the importance of continued exploration into the effects of substituents on biological activity.
Comparative Analysis
The following table summarizes the biological activities and findings related to phenylpropionic acid derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| Chlorinated 3-phenylpropanoic acids | Significant against E. coli and S. aureus | Moderate (edema reduction) | Enzyme inhibition |
| 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid | Potential (based on structure) | Potential (based on analogs) | Likely similar to known phenylpropionates |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,4-difluorophenyl)-3-phenylpropanoic acid, and how do yields compare across methodologies?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous routes for structurally similar compounds (e.g., 3-(3,4-difluorophenyl)propanoic acid) involve nucleophilic substitution or coupling reactions. For example, β-propiolactone and 3,4-difluorophenol reactions yield 49%, while acrylonitrile-based methods achieve 72% . Adaptation of these methods may require optimization of reaction conditions (e.g., temperature, catalysts) to accommodate the additional phenyl group. Researchers should validate purity via HPLC and monitor reaction progress using TLC or LC-MS.
Q. What spectroscopic techniques are essential for characterizing 3-(3,4-difluorophenyl)-3-phenylpropanoic acid?
- Methodological Answer :
- NMR : H and C NMR can confirm the aromatic substitution pattern (e.g., splitting from fluorine atoms at C3/C4) and propanoic acid backbone. F NMR is critical for distinguishing fluorine environments .
- LC-MS/MS : High-resolution mass spectrometry verifies molecular weight (expected m/z: 304.3 for CHFO) and detects impurities.
- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and O-H absorption (~2500-3300 cm) confirm functional groups .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and poor aqueous solubility (common for fluorinated aromatics) necessitates solvent screening for in vitro assays. For instance, prepare stock solutions in DMSO (≤10 mM) and dilute in buffer to avoid precipitation. Dynamic light scattering (DLS) can assess aggregation in aqueous media .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 3-(3,4-difluorophenyl)-3-phenylpropanoic acid to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., Pd for coupling), temperature, and stoichiometry.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally driven reactions.
- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC to isolate high-purity product. Reference yields from analogous compounds (49–72%) as benchmarks .
Q. What strategies address contradictions in reported biological activity data for fluorinated phenylpropanoic acids?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and controls. Fluorinated analogs may exhibit off-target effects due to lipophilicity.
- Metabolic Stability Testing : Use liver microsomes to assess CYP450 interactions, as fluorination can alter metabolic pathways (e.g., reduced CYP3A4 inhibition compared to non-fluorinated analogs) .
- Data Cross-Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they resolved?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from biological fluids.
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., d-phenylpropanoic acid) to correct matrix effects. Monitor transitions specific to the difluorophenyl moiety (e.g., m/z 304 → 121) .
Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s pharmacokinetic properties?
- Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability but may reduce solubility. Computational modeling (e.g., LogP prediction via Molinspiration) and in situ permeability assays (e.g., Caco-2 monolayers) can quantify these effects. Compare with non-fluorinated analogs to isolate fluorine-specific impacts .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported synthetic yields for similar fluorinated propanoic acids?
- Methodological Answer :
- Reaction Reproducibility : Replicate protocols under inert atmospheres (e.g., N) to exclude moisture/oxygen interference.
- Byproduct Analysis : Use GC-MS or F NMR to identify side products (e.g., defluorination or esterification).
- Yield Normalization : Report yields relative to purified product, not crude mixtures, to ensure comparability .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the neuroactivity of this compound, given its potential blood-brain barrier (BBB) penetration?
- Methodological Answer :
- BBB Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 cell monolayers. Fluorinated aromatics often exhibit moderate BBB penetration due to increased lipophilicity .
- Primary Neuron Cultures : Test neurotoxicity and receptor modulation (e.g., GABA or NMDA) with calcium imaging or patch-clamp electrophysiology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
